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Compound of Interest

Compound Name: Alitame

Cat. No.: B1666883

Alitame: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alitame is a high-potency dipeptide sweetener, approximately 2000 times sweeter than
sucrose.[1] Developed by Pfizer in the early 1980s, it is known chemically as L-a-Aspartyl-N-
(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide.[2] This guide provides an in-depth overview of
the chemical structure, properties, synthesis, and analysis of alitame. It also delves into its
interaction with sweet taste receptors and its metabolic fate. Detailed experimental protocols
and visual diagrams are included to facilitate a comprehensive understanding for researchers
and professionals in related fields.

Chemical Structure and Nomenclature

Alitame is a dipeptide composed of L-aspartic acid and D-alanine, with a C-terminal amide
linkage to a novel amine, 2,2,4,4-tetramethylthietanylamine.[3]

IUPAC Name: (3S)-3-amino-4-[[(1R)-1-methyl-2-0x0-2-[(2,2,4,4-tetramethyl-3-
thietanyl)amino]ethyllamino]-4-oxobutanoic acid.[2]

Molecular Formula:

e Anhydrous: C14H25N304S[2]
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e Hydrate: C14H25N304S - 2.5 H20
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Caption: Chemical structure of Alitame.

Physicochemical Properties

Alitame is a white, crystalline, odorless, and non-hygroscopic powder.[3] It possesses a clean,
sweet taste similar to sucrose without any significant aftertaste.[3]

Table 1: Physicochemical Properties of Alitame
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Property Value References

Molecular Weight 331.43 g/mol (anhydrous) [2]

376.5 g/mol (hydrate)

Melting Point 136-147 °C [3]
~2000 times sweeter than

Sweetness Potency [1]
sucrose

~10 times sweeter than

[1]

aspartame

Water: 13.1% (w/v) at

Solubility (at 25°C) . .
isoelectric pH (5.6)

Methanol: 41.9% (w/v)

Ethanol: 61.0% (w/v)

Propylene Glycol: 53.7% (w/v)

Chloroform: 0.02% (w/v)

n-Heptane: 0.001% (w/v)

[0]?>_D: +40° to +50° (c=1in

Optical Activity ter)
water

Isoelectric Point (pl) 5.6

Stability

Alitame exhibits greater stability than aspartame, particularly under neutral and acidic
conditions and at elevated temperatures. Its half-life under hot or acidic conditions is
approximately twice that of aspartame.[2]

Table 2: Stability of Alitame
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Condition Stability
pH 2-8 Stable
Neutral pH (6-8) at room temperature Stable for many years

Acidic conditions (pH 2-3) at room temperature Long half-life

Dry, room temperature Stable
Elevated temperatures Undergoes degradation
Solution at low pH Undergoes degradation

Experimental Protocols
Synthesis of Alitame

A common synthetic route for alitame involves a multi-step process:

» Intermediate Synthesis: The synthesis begins with the preparation of two key intermediates:
(S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)
propanamide.[3]

o Coupling Reaction: These two intermediates are then reacted together.[3]

« Purification: The crude product is isolated and purified through the crystallization of an
alitame-4-methylbenzenesulfonic acid adduct.[3]

o Final Product: Further purification steps are carried out, followed by recrystallization from
water to yield the final hydrated alitame product.[3]
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Caption: General synthesis workflow for Alitame.

Purification by Crystallization

Protocol:
Dissolve the impure alitame sample in a minimal amount of hot water.
Filter the hot solution to remove any insoluble impurities.

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce
crystallization.

Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold water to remove any remaining soluble
impurities.

Dry the purified crystals in a desiccator under vacuum.

Determination of Melting Point

Protocol:

Finely powder a small amount of the dry alitame sample.

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in a melting point apparatus.

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting
point is approached.[4]

Record the temperature at which the first liquid appears and the temperature at which the
entire sample becomes liquid. This range is the melting point.[4]

Determination of Solubility

Protocol (Shake-Flask Method):

Add an excess amount of alitame to a known volume of the solvent (e.g., water) in a sealed
flask.

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach
equilibrium (typically 24-48 hours).

After equilibration, allow any undissolved solid to settle.

Carefully withdraw a sample of the supernatant.

Analyze the concentration of alitame in the supernatant using a suitable analytical method,
such as High-Performance Liquid Chromatography (HPLC).

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1666883?utm_src=pdf-body
https://userweb.ucs.louisiana.edu/~asd4236/Main/CHEM233/233suppliment/meltingpt.pdf
https://userweb.ucs.louisiana.edu/~asd4236/Main/CHEM233/233suppliment/meltingpt.pdf
https://www.benchchem.com/product/b1666883?utm_src=pdf-body
https://www.benchchem.com/product/b1666883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Analysis by High-Performance Liquid Chromatography
(HPLC)

Protocol for Determination in Food Matrix:
e Sample Preparation:

o For liquid samples (e.g., beverages), dilute with water and filter through a 0.45 pum syringe
filter.

o For solid samples, homogenize the sample, extract with a suitable solvent (e.g., water or a
buffer solution), centrifuge, and filter the supernatant.[5]

o Chromatographic Conditions:
o Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 pm).[6]

o Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~4.0).[7] A
typical gradient might start with a lower concentration of acetonitrile and increase over the
run.

o Flow Rate: 1.0 mL/min.[6]
o Detection: UV detector at 210 nm.[7]
o Injection Volume: 20 pL.[6]

o Quantification: Prepare a calibration curve using standard solutions of alitame. The
concentration of alitame in the sample is determined by comparing its peak area to the
calibration curve.

Sweet Taste Signaling Pathway

The sweet taste of alitame is mediated by the TIR2/T1R3 G-protein coupled receptor, which is
located on the surface of taste receptor cells in the taste buds.
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Caption: Alitame Sweet Taste Signaling Pathway.
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The binding of alitame to the TIR2/T1R3 receptor activates a G-protein called gustducin. This
initiates a signaling cascade involving the activation of phospholipase Cf2 (PLC[32), which
cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG).[8] IP3 then binds to receptors on the endoplasmic reticulum, causing the
release of stored calcium ions (Ca2*).[8] The increase in intracellular Ca?* opens the TRPM5
ion channel, leading to an influx of sodium ions and depolarization of the taste receptor cell.[9]
This depolarization triggers the release of ATP, which acts as a neurotransmitter, sending a
signal to the brain that is perceived as a sweet taste.[9]

Metabolism and Degradation

Following oral ingestion, a portion of alitame is not absorbed and is excreted in the feces. The
absorbed portion is hydrolyzed in the small intestine into its constituent components: L-aspartic
acid, D-alanine, and 2,2,4,4-tetramethyl-3-thietanylamine.

o L-Aspartic Acid: Enters the body's amino acid pool and is metabolized through normal
pathways.

e D-Alanine and 2,2,4,4-tetramethyl-3-thietanylamine: These are further metabolized before
excretion. In humans, the alanine amide fragment is partially conjugated with glucuronic
acid.[10]
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Caption: Metabolic Pathway of Alitame.

The primary degradation pathway of alitame in aqueous solutions involves the hydrolysis of
the amide bond, leading to the formation of aspartic acid and the corresponding alanine amide
derivative. Under more severe conditions, further degradation can occur.

Conclusion

Alitame is a potent and stable dipeptide sweetener with a favorable taste profile. Its chemical
and physical properties, particularly its high sweetness and enhanced stability compared to
first-generation dipeptide sweeteners, make it a valuable tool for the food and pharmaceutical
industries. A thorough understanding of its synthesis, analytical methodologies, and biological
interactions is crucial for its effective and safe application. This guide provides a
comprehensive technical overview to support further research and development in the field of
sweeteners and related areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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